molecular formula C15H16FN5O B14262705 N~2~-[1-(1-Benzofuran-2-yl)ethyl]-6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine CAS No. 131475-82-6

N~2~-[1-(1-Benzofuran-2-yl)ethyl]-6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B14262705
CAS No.: 131475-82-6
M. Wt: 301.32 g/mol
InChI Key: NXTIWRZFUCGFAZ-UHFFFAOYSA-N
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Description

N~2~-[1-(1-Benzofuran-2-yl)ethyl]-6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine is a chemical compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a benzofuran moiety, a fluoroethyl group, and a triazine ring. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[1-(1-Benzofuran-2-yl)ethyl]-6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 2-acetylbenzofuran with appropriate reagents under specific conditions. For instance, the reaction of 2-acetylbenzofuran with (2,4,6-trichlorophenyl)hydrazine in ethanol containing concentrated hydrochloric acid as a catalyst under reflux conditions can yield the desired product . The crude product is then purified by crystallization using dimethylformamide.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yield and purity, and may include additional steps such as solvent extraction, distillation, and recrystallization to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N~2~-[1-(1-Benzofuran-2-yl)ethyl]-6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using halogenating agents like chlorine or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of benzofuran derivatives with reduced functional groups.

Scientific Research Applications

N~2~-[1-(1-Benzofuran-2-yl)ethyl]-6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N2-[1-(1-Benzofuran-2-yl)ethyl]-6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-[1-(1-Benzofuran-2-yl)ethyl]-6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine is unique due to the presence of both a fluoroethyl group and a triazine ring, which confer distinct chemical and biological properties

Properties

CAS No.

131475-82-6

Molecular Formula

C15H16FN5O

Molecular Weight

301.32 g/mol

IUPAC Name

2-N-[1-(1-benzofuran-2-yl)ethyl]-6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C15H16FN5O/c1-8(16)13-19-14(17)21-15(20-13)18-9(2)12-7-10-5-3-4-6-11(10)22-12/h3-9H,1-2H3,(H3,17,18,19,20,21)

InChI Key

NXTIWRZFUCGFAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=CC=CC=C2O1)NC3=NC(=NC(=N3)N)C(C)F

Origin of Product

United States

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